1,2,4,5-Tetraethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetraethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where four ethyl groups are substituted at the 1, 2, 4, and 5 positions of the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding tetraethyl-substituted benzene derivatives. This process requires high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetraethylcyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens (e.g., chlorine or bromine) under UV light or in the presence of a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogens (chlorine, bromine) with UV light or radical initiators.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetraethylcyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetraethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s bulky ethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylcyclohexane: Similar structure but with methyl groups instead of ethyl groups.
1,2,4,5-Tetraethylbenzene: Aromatic analogue with ethyl groups on a benzene ring.
1,2,3,4-Tetraethylcyclohexane: Different substitution pattern on the cyclohexane ring.
Uniqueness
1,2,4,5-Tetraethylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61142-24-3 |
---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
1,2,4,5-tetraethylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
BOYDUSQXWHQREG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C(CC1CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.